molecular formula C14H20N2O4S B6143411 N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide CAS No. 325721-33-3

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6143411
CAS No.: 325721-33-3
M. Wt: 312.39 g/mol
InChI Key: GKNAWIIJTLOHNT-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (CAS 325721-33-3) is a small molecule compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38 g/mol. This benzamide derivative is a significant compound within the class of sulfobenzoic acid-based sirtuin inhibitors and is supplied for research use only. It is strictly not intended for diagnostic or therapeutic applications. This compound is of high interest in neuroscience and medicinal chemistry research, primarily for its role as an inhibitor of Sirtuin-2 (SIRT2) deacetylase. SIRT2 is a NAD+-dependent protein deacetylase that is abundantly expressed in the central nervous system. Research has shown that pharmacological inhibition of SIRT2 can be protective in models of neurodegenerative diseases. Specifically, SIRT2 inhibitors like this scaffold have been demonstrated to decrease polyglutamine aggregation, a hallmark of Huntington's disease pathology, and have shown efficacy in improving motor function and reducing brain atrophy in genetic mouse models. The mechanism of action involves inhibiting the deacetylase activity of SIRT2, which leads to an increase in the acetylation of its substrates, such as α-tubulin at lysine 40. This compound contributes to the structural exploration and optimization of potent, selective SIRT2 inhibitors with improved pharmacological properties, aiding in the development of potential preclinical candidates for neurodegenerative conditions.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-10-7-15-14(18)12-5-4-6-13(11-12)21(19,20)16-8-2-1-3-9-16/h4-6,11,17H,1-3,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNAWIIJTLOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Nitrobenzoic Acid Derivatives

The foundational step in synthesizing N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide involves introducing the piperidine sulfonyl group at the meta position of the benzamide scaffold. A validated approach involves reacting 3-nitrobenzoic acid with piperidine-1-sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). This yields 3-(piperidine-1-sulfonyl)nitrobenzene, which is subsequently reduced to the corresponding amine using catalytic hydrogenation (Pd/C, H₂, 50 psi).

Critical Parameters

  • Temperature : 0–5°C during sulfonylation to minimize side reactions.

  • Catalyst Load : 5% Pd/C for efficient nitro reduction.

  • Yield : 78–85% after recrystallization from ethanol/water.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The hydroxyl-substituted ethylamine moiety is introduced via carbodiimide-mediated coupling. A representative protocol involves activating 3-(piperidine-1-sulfonyl)benzoic acid with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). Subsequent addition of 2-hydroxyethylamine at 0°C, followed by stirring at room temperature for 12–18 hours, affords the target compound.

Reaction Optimization Data

ParameterOptimal ValueYield (%)Purity (%)
EDCI Equiv.1.28298
DMAP Equiv.0.18597
SolventTHF8899
Reaction Time (h)169099

Data adapted from large-scale syntheses of analogous benzamides.

Mixed Anhydride Method

Alternative protocols employ isobutyl chloroformate (IBCF) to generate a reactive mixed anhydride intermediate. In a typical procedure, 3-(piperidine-1-sulfonyl)benzoic acid is dissolved in DCM, cooled to −10°C, and treated with IBCF and N-methylmorpholine. After 30 minutes, 2-hydroxyethylamine is added, and the mixture is stirred for 6 hours. This method avoids racemization and achieves yields of 84–89%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in continuous flow chemistry enable kilogram-scale production. A tandem reactor system combines sulfonylation and amidation steps, reducing processing time from 48 hours (batch) to 8 hours. Key advantages include:

  • Temperature Control : Precise regulation (±1°C) prevents thermal degradation.

  • Solvent Efficiency : 40% reduction in THF consumption via in-line recycling.

Purification Techniques

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase. This resolves residual diethylamine and unreacted starting materials, achieving >99.5% purity.

Mechanistic Insights and Side Reactions

Competing Esterification

The hydroxyl group in 2-hydroxyethylamine may undergo unintended esterification with activated carboxylic acid intermediates. This side reaction is suppressed by:

  • Low Temperatures : Maintaining reactions below 10°C.

  • Protective Groups : Temporarily silylating the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) and subsequent deprotection with tetrabutylammonium fluoride.

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the piperidine sulfonyl group may hydrolyze. Stability studies indicate optimal pH ranges of 4–8 during workup .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or other reduced derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce amines.

Scientific Research Applications

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Piperidine sulfonyl groups are recurrent in enzyme inhibitors (e.g., HIV-1 integrase in 17p) and receptor ligands (e.g., sigma receptors in [125I]PIMBA) .
Target Compound (Inferred Properties)
  • Antiviral Activity : Piperidine sulfonyl-containing benzamides (e.g., 17p) inhibit HIV-1 integrase (IC₅₀ = 0.82 µM) .
  • Oncology : Sigma receptor-binding benzamides (e.g., [125I]PIMBA) show tumor-selective uptake in prostate cancer models (Bmax = 1800–1930 fmol/mg protein) .
Analog-Specific Findings
  • Clocanfamide : A chloro-substituted hydroxyethyl benzamide, though its therapeutic use is unspecified .
  • Imatinib/Nilotinib : Benzamides with piperazinylmethyl groups exhibit kinase inhibition (DDR1/2), highlighting the role of nitrogen-containing substituents in target engagement .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated ~340–350 g/mol (based on formula C₁₅H₂₀N₂O₄S).
  • Solubility: Hydroxyethyl and sulfonyl groups likely enhance aqueous solubility compared to nonpolar analogs (e.g., bicyclic Clocanfamide) .
  • Metabolic Stability : Piperidine sulfonyl moieties may resist oxidative metabolism, as seen in stable radioiodinated benzamides .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. Key steps include:

  • Sulfonylation : Introducing the piperidine-1-sulfonyl group via coupling reactions using sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) .
  • Hydroxyethylation : Reaction of the benzamide intermediate with 2-bromoethanol or ethylene oxide in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Monitoring reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) and characterizing intermediates with 1^1H NMR (e.g., hydroxyethyl proton signals at δ 3.6–4.0 ppm) .

Q. How can the structural integrity of the compound be confirmed?

Use a combination of:

  • X-ray crystallography : Single-crystal analysis with SHELXL refinement (e.g., space group P21_1/c, R-factor <0.05) to resolve bond lengths (e.g., C–C: 1.52–1.53 Å) and hydrogen bonding networks (O–H⋯O) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituents (e.g., piperidine protons at δ 1.4–2.8 ppm, sulfonyl group absence of splitting) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 367.15) .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize assays aligned with sulfonamide and benzamide pharmacophores:

  • Enzyme inhibition : Test against carbonic anhydrase or histone deacetylases (HDACs) using fluorometric assays (IC50_{50} determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Optimize reaction parameters systematically:

  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for Suzuki-Miyaura couplings; adjust equivalents (1.2–2.0 eq.) .
  • Solvent effects : Compare DMF vs. THF for polar vs. non-polar transition states .
  • Temperature control : Increase to 100°C for sluggish amide bond formation, monitored via in-situ FTIR . Use HPLC (C18 column, acetonitrile/water) to quantify unreacted starting material and guide stoichiometric adjustments .

Q. How to resolve contradictions between crystallographic data and computational docking results?

  • Cross-validation : Refine the X-ray structure with SHELXL to minimize R-factor discrepancies (<0.05), then dock using Glide (OPLS-AA grid) with flexible ligand sampling .
  • Electrostatic potential maps : Compare experimental (X-ray) and calculated (DFT) electron densities to identify misaligned functional groups (e.g., sulfonyl orientation) .
  • Free energy perturbations : Use molecular dynamics (MD) simulations (AMBER) to assess binding pose stability .

Q. How to establish structure-activity relationships (SAR) for this compound?

Design analogs with systematic substitutions:

  • Piperidine modifications : Replace with morpholine or pyrrolidine rings to probe steric effects .
  • Sulfonyl group variations : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity .
  • Hydroxyethyl chain : Shorten to ethyl or extend to propyl to assess hydrophilicity impact . Evaluate changes in bioactivity (e.g., IC50_{50} shifts >10-fold indicate critical interactions) .

Q. What computational strategies are effective for predicting target interactions?

  • Glide docking : Use the SP (Standard Precision) mode for initial screening, followed by XP (Extra Precision) for pose refinement. Include water molecules in the binding pocket .
  • Prime-MM/GBSA : Calculate binding free energies (ΔG) to rank ligand efficacy .
  • Pharmacophore modeling : Align with known sulfonamide inhibitors (e.g., acetazolamide) to identify essential motifs .

Q. How to assess compound stability under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound loss via LC-MS/MS .
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition by 1^1H NMR .

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